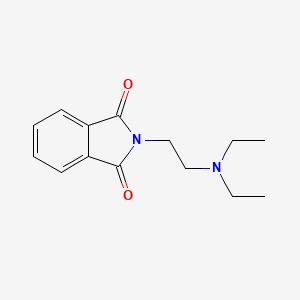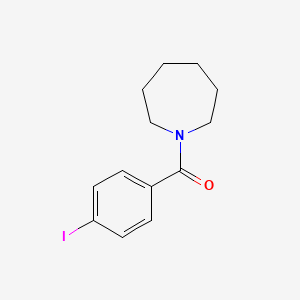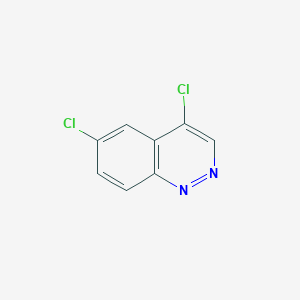
4,6-Dichlorocinnoline
Overview
Description
Scientific Research Applications
Synthesis Methods
- The synthesis of 4,6-Dichlorocinnoline has been explored through different chemical pathways. For instance, Barber et al. (1967) discussed the preparation of 4,6-diaminocinnoline involving successive decarboxylation and nitration steps, resulting in 4,6-diaminocinnoline with an 11% overall yield (Barber et al., 1967).
Binding Properties with Metal Cations
- Abel, Averin, and Beletskaya (2016) synthesized dioxa- and trioxadiazamacrocycles using 4,6-dichloroquinolines. They studied the binding properties of these macrocycles with 17 metal cations, highlighting the potential application in detecting specific metal ions (Abel et al., 2016).
Charge Transfer Materials
- Irfan (2014) conducted a study on 4,6-di(thiophen-2-yl)pyrimidine derivatives for their charge transfer properties. This research is significant for the development of efficient charge transfer materials in various applications, such as electronics and photovoltaics (Irfan, 2014).
Molecular Inclusion and Packing Properties
- Ashmore et al. (2007) studied chloro-substituted diquinoline dibromide, which includes guest molecules of different functionalities. This research provides insights into the versatility of this compound in forming complex structures with various substances (Ashmore et al., 2007).
Lighting Application
- Kumar et al. (2015) synthesized 4,6-dichloroquinoline derivatives for blue lighting applications. Their findings suggest potential use in organic blue light-emitting devices, highlighting the material's relevance in the field of optoelectronics (Kumar et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to inhibit cyclin-dependent kinases (cdks), particularly cdk4/6 . CDK4/6, in combination with cyclin D, plays a crucial role in regulating the cell cycle, particularly the transition from the growth phase (G1) to the DNA synthesis phase (S) .
Mode of Action
Although the specific interaction of 4,6-Dichlorocinnoline with its targets is not well-documented, we can infer from the mode of action of similar compounds. CDK4/6 inhibitors, for instance, prevent the formation of the CDK4/6-cyclin D complex, thereby inhibiting ATP binding and disrupting upstream growth signals. This leads to cell cycle arrest and potentially triggers apoptosis .
Biochemical Pathways
The inhibition of cdk4/6 affects the cell cycle, particularly the g1 to s phase transition . This could potentially lead to the disruption of abnormal cell proliferation and the development of cancer .
Result of Action
Based on the action of similar compounds, we can infer that the inhibition of cdk4/6 could lead to cell cycle arrest and potentially trigger apoptosis . This could disrupt abnormal cell proliferation and potentially prevent the development of cancer .
Biochemical Analysis
Biochemical Properties
4,6-Dichlorocinnoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This is achieved by disrupting key signaling pathways such as the MAPK and PI3K/Akt pathways. Furthermore, the compound can alter the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can result in the downregulation of downstream signaling pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular responses, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound can affect its localization and accumulation, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
4,6-dichlorocinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODYTPOPHDEHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 6-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B3149932.png)

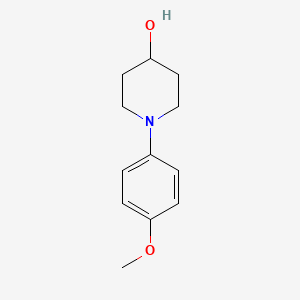
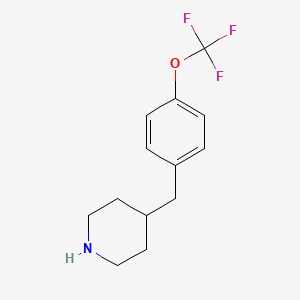
![2-[4-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3149966.png)
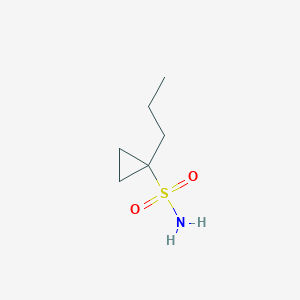
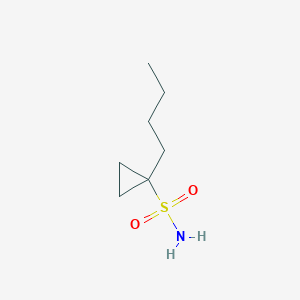
![1-[(4-Methylphenyl)sulfonyl]4-(1-piperidino)piperidine-4-carboxamide](/img/structure/B3149997.png)

![2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3150002.png)
